Methyl alpha-bromo-2-chlorophenylacetate

Vue d'ensemble

Description

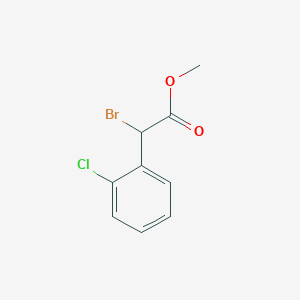

Methyl alpha-bromo-2-chlorophenylacetate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenylacetic acid and is characterized by the presence of both bromine and chlorine atoms attached to the phenyl ring. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl alpha-bromo-2-chlorophenylacetate can be synthesized through the bromination of methyl 2-chlorophenylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form methyl 2-chlorophenylacetate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Substitution: Formation of substituted phenylacetates.

Reduction: Formation of methyl 2-chlorophenylacetate.

Oxidation: Formation of 2-chlorophenylacetic acid or 2-chlorophenylacetone.

Applications De Recherche Scientifique

Synthesis of Methyl Alpha-Bromo-2-Chlorophenylacetate

The synthesis of this compound typically involves an ester exchange reaction between alpha-bromo-2-chlorobenzene acetic acid and methyl acetate, facilitated by Lewis acid catalysts such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. This method is noted for its efficiency, yielding over 90% with a product purity exceeding 99%, making it suitable for large-scale production .

Medicinal Applications

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the production of Clopidogrel , an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The compound serves as a precursor in the synthesis pathway for Clopidogrel, which is crucial for treating conditions such as acute coronary syndrome and preventing restenosis after stent placement .

Case Study: Clopidogrel Synthesis

- Objective : To develop a cost-effective synthesis route for Clopidogrel.

- Methodology : Using this compound as an intermediate, researchers have optimized the reaction conditions to enhance yield and purity while minimizing environmental impact.

- Results : The new method showed improved efficiency with lower costs and reduced waste products compared to traditional synthetic routes .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has applications in agriculture as a pesticide intermediate. Its brominated structure allows it to function effectively in the synthesis of agrochemicals that target specific pests while being less harmful to beneficial organisms .

Organic Synthesis Applications

This compound is also valuable in organic synthesis for creating novel compounds. It is utilized in the substitution reactions to form various aryl piperidine and piperazine derivatives, which are important scaffolds in drug discovery .

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for Clopidogrel | Effective antiplatelet agent |

| Agriculture | Pesticide precursor | Targeted pest control |

| Organic Synthesis | Aryl piperidine/piperazine compounds | Versatile building block |

Mécanisme D'action

The mechanism of action of methyl alpha-bromo-2-chlorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the chlorine atom can participate in electrophilic aromatic substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.

Comparaison Avec Des Composés Similaires

Methyl alpha-bromo-2-chlorophenylacetate can be compared with other similar compounds such as:

Methyl alpha-bromo-2-fluorophenylacetate: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.

Methyl alpha-bromo-2-methylphenylacetate: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.

Methyl alpha-bromo-2-nitrophenylacetate:

Uniqueness: this compound is unique due to the combination of bromine and chlorine atoms, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions.

Activité Biologique

Methyl alpha-bromo-2-chlorophenylacetate is a compound of significant interest in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized through an ester exchange reaction between alpha-bromo-2-chlorophenylacetic acid and methyl acetate, typically utilizing Lewis acid catalysts such as magnesium perchlorate or zinc chloride. This method is noted for its efficiency, yielding over 90% with a purity greater than 99% as determined by HPLC analysis . The reaction conditions are optimized to minimize production costs and toxicity, making it suitable for large-scale industrial applications.

Antiplatelet Activity

One of the most notable applications of this compound is in the synthesis of Clopidogrel , a widely used antiplatelet medication. Clopidogrel is effective in preventing thrombotic complications in patients with cardiovascular diseases, such as acute coronary syndrome and after stent implantation procedures. Its mechanism involves inhibiting platelet aggregation, which is crucial for reducing the risk of heart attacks and strokes .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, compounds synthesized from this ester have shown promising results in inhibiting the growth of colon cancer (HT-29) and lung cancer (A549) cell lines. The testing involved MTT assays to assess cell viability after treatment with varying concentrations of these compounds .

Case Study: Cytotoxic Evaluation

A specific study investigated the cytotoxicity profile of several derivatives derived from this compound. The compounds were tested against both cancerous (HT-29 and A549) and normal (MRC-5) cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity without significantly affecting normal cells, suggesting a degree of selectivity that could be beneficial for therapeutic applications.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HT-29 | 15 | 3.0 |

| Compound B | A549 | 20 | 2.5 |

| Compound C | MRC-5 | >100 | - |

The biological activity of this compound and its derivatives is attributed to their ability to interact with specific enzymes involved in cellular signaling pathways. For example, some studies suggest that these compounds may inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.

Propriétés

IUPAC Name |

methyl 2-bromo-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUCZUZRQQJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444113 | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-19-4 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-bromo-2-chlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: Why is Methyl alpha-bromo-2-chlorophenylacetate considered a beneficial starting material for synthesizing anti-platelet aggregation compounds like Clopidogrel and its isomers?

A1: this compound offers several advantages as a starting material compared to using Clopidogrel itself. Firstly, it is significantly cheaper and more readily available [, ]. This makes the synthesis process more cost-effective and accessible for larger-scale production. Secondly, its use simplifies the synthetic route, leading to milder reaction conditions and a safer operating process []. This contributes to a more efficient and environmentally friendly synthesis with a higher yield of the desired product.

Q2: How does the synthetic route utilizing this compound differ from conventional methods for synthesizing Clopidogrel and its isomers?

A2: Traditional synthesis of Clopidogrel often involves multi-step processes with potentially hazardous reagents. The novel method utilizing this compound replaces Clopidogrel as the starting material and reacts it with thiophene-2-ethylamine in the presence of an acid-catcher, producing a key intermediate []. This intermediate then undergoes further reactions and cyclization to ultimately yield the desired anti-platelet aggregation compounds []. This streamlined approach reduces the complexity of the synthesis and improves the overall efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.